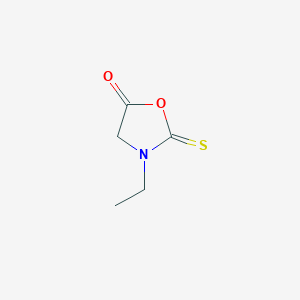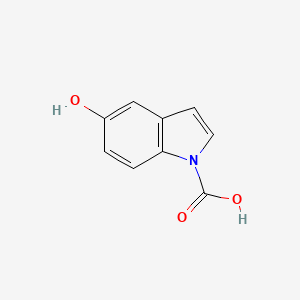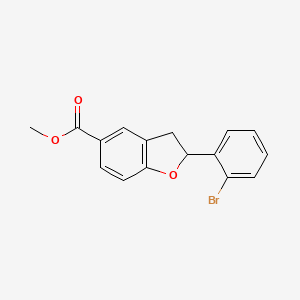
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is an organic compound characterized by the presence of nitro groups attached to phenyl and styryl moieties, linked through a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrostyrene in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenyl)furan: Lacks the styryl group, leading to different electronic properties.
4-(4-Nitrostyryl)pyridine: Contains a pyridine ring instead of a furan ring, affecting its reactivity and applications.
4,4’-Dinitrostilbene: Similar structure but with a different arrangement of nitro groups and aromatic rings.
Uniqueness: 2-(4-Nitrophenyl)-5-(4-nitrostyryl)furan is unique due to the combination of nitro groups and the furan ring, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C18H12N2O5 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-5-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C18H12N2O5/c21-19(22)15-6-1-13(2-7-15)3-10-17-11-12-18(25-17)14-4-8-16(9-5-14)20(23)24/h1-12H/b10-3+ |
InChI-Schlüssel |
SEDNPWSQXJVLSB-XCVCLJGOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


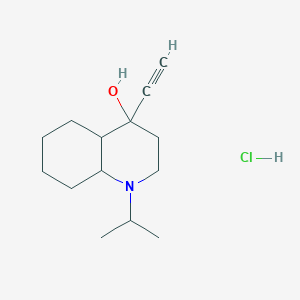
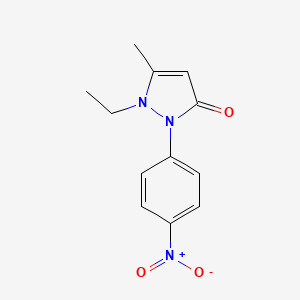

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
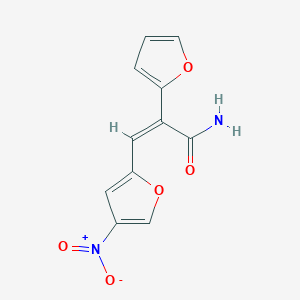
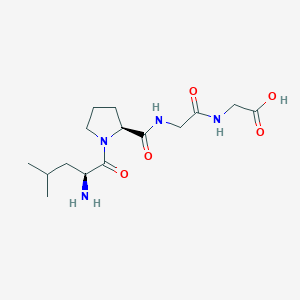
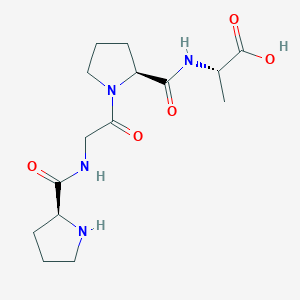

![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
